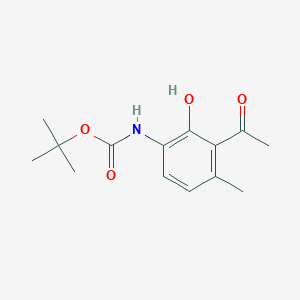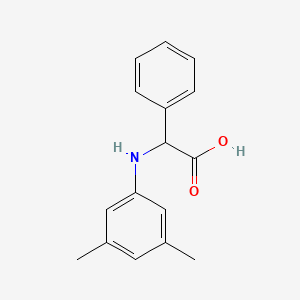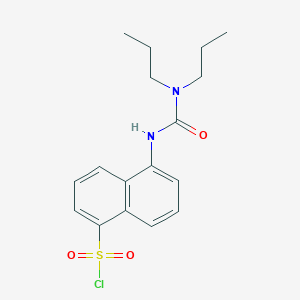![molecular formula C14H12ClNO3 B1635866 methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate CAS No. 400073-95-2](/img/structure/B1635866.png)
methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H12ClNO3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented as COC(=O)C1=CC(=CN1)C(=O)CC2=CC=C(C=C2)Cl . The molecular weight is 277.70 .Chemical Reactions Analysis
While specific chemical reactions involving methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate are not available, related compounds have been involved in reactions such as oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols .Physical And Chemical Properties Analysis
The melting point of methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate is between 177 and 180°C . The molecular weight is 277.70 .Aplicaciones Científicas De Investigación
Novel Organic Synthesis Methods
Research has explored the efficiency of "methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate" and related compounds in organic synthesis, demonstrating their roles as intermediates in the formation of various organic compounds. For instance, studies have shown that derivatives of pyrrole can act as alkylating agents for aromatic heterocycles, leading to the synthesis of aziridine esters and further transformation into pyrroloimidazoles under specific conditions (Alves et al., 2000).
Anticonvulsant Properties and Structural Analysis
Another research focus has been the examination of anticonvulsant properties and structural characteristics of pyrrole derivatives. The crystal structures of certain anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, revealing insights into their molecular configurations and potential biological activities (Kubicki et al., 2000).
Material Science and Electro-Optic Applications
Pyrrole-based compounds are also being studied for their potential applications in material science, particularly in the development of electro-optic materials. The synthesis of diethanolaminomethyl-functionalized derivatives and their applications in nonlinear optical/electro-optic materials have been explored, indicating the relevance of these compounds in advancing electro-optic technologies (Facchetti et al., 2003).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of pyrrole derivatives have been assessed, highlighting their potential as bioactive agents. For example, the antimycobacterial activity of 1,5-diphenylpyrrole derivatives against Mycobacterium tuberculosis has been reported, showcasing the importance of structural modifications to enhance biological activity (Biava et al., 2008).
Green Chemistry and Sustainable Synthesis
Furthermore, research has focused on green chemistry approaches, demonstrating the synthesis of pyrrole derivatives through environmentally friendly methods. One study developed a one-pot, four-component synthesis technique for methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate, emphasizing operational simplicity and the avoidance of toxic catalysts (Yadav et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-14(18)12-7-10(8-16-12)13(17)6-9-2-4-11(15)5-3-9/h2-5,7-8,16H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRARZDPXDKMNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185988 | |
| Record name | Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate | |
CAS RN |
400073-95-2 | |
| Record name | Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






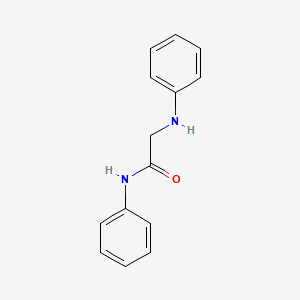

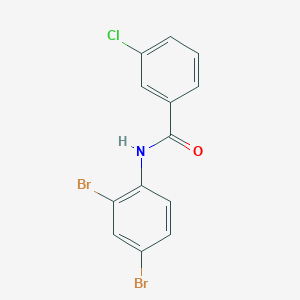
![5'-Chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylic acid](/img/structure/B1635815.png)
